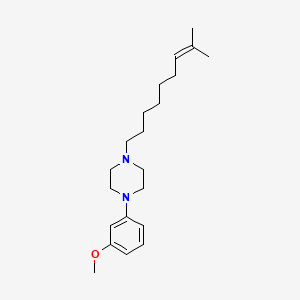![molecular formula C24H34N2O B5164266 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine](/img/structure/B5164266.png)
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine, also known as EMAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMAP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. EMAP has been found to exhibit a wide range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.
科学的研究の応用
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
作用機序
The exact mechanism of action of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. This compound has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which could contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which could contribute to its anxiolytic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons, suggesting its potential neuroprotective effects.
実験室実験の利点と制限
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. This compound has been found to have low solubility in water, which could limit its bioavailability. It also has a relatively short half-life, which could affect its efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, which could be useful in slowing the progression of these diseases. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of psychiatric disorders. This compound has been shown to have synergistic effects with other drugs, which could improve their efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine can be synthesized using a multi-step process that involves the reaction of 1-adamantylcarbonyl chloride with 3-(4-methylphenyl)piperazine, followed by the addition of ethylamine. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for research and development purposes.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-(4-methylphenyl)-1-adamantyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-3-25-8-10-26(11-9-25)22(27)24-15-19-12-20(16-24)14-23(13-19,17-24)21-6-4-18(2)5-7-21/h4-7,19-20H,3,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGOGZPKWWQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![N-benzyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}ethanamine](/img/structure/B5164245.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)
![2-(diethylamino)ethyl 4-{[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5164268.png)
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)
